[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile
Description
Properties
CAS No. |
88594-33-6 |
|---|---|
Molecular Formula |
C13H7BrClN3O |
Molecular Weight |
336.57 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C13H7BrClN3O/c14-11-3-2-10(19-11)13-9(5-6-16)18-7-8(15)1-4-12(18)17-13/h1-4,7H,5H2 |
InChI Key |
YMXBAIYASDQLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Aminomethylation of Imidazo[1,2-a]pyridine
The starting material, 6-chloroimidazo[1,2-a]pyridine, undergoes Mannich-type aminomethylation using formaldehyde and dimethylamine in tetrahydrofuran (THF) under reflux (Δ, 0.5 hr). This yields the intermediate 3-[(dimethylamino)methyl]-6-chloroimidazo[1,2-a]pyridine with >90% conversion efficiency.
Quaternary Ammonium Salt Formation
The tertiary amine intermediate is alkylated with methyl iodide in THF at 60°C for 2 hr, forming a quaternary ammonium salt. This step activates the methylene group for subsequent nucleophilic attack.
Cyanide Substitution
Treatment with sodium cyanide (1.2 eq) in aqueous ethanol at reflux (Δ, 1 hr) displaces the dimethylamino group, yielding the acetonitrile derivative. Early reports indicate a modest 5.1% yield, though optimization to 35–40% has been achieved using phase-transfer catalysts like tetrabutylammonium bromide.
Vilsmeier-Haack Formylation Route
An alternative pathway leverages Vilsmeier-Haack formylation to install the acetonitrile group indirectly.
Formylation of Imidazo[1,2-a]pyridine
The 6-chloroimidazo[1,2-a]pyridine substrate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, generating 3-formyl-6-chloroimidazo[1,2-a]pyridine . This intermediate is critical for introducing the acetonitrile side chain.
Reduction and Tosylation
The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol (25°C, 2 hr), followed by tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate serves as a superior leaving group compared to hydroxyl.
Iodine-Catalyzed Cyclocondensation
Recent advances employ iodine-catalyzed one-pot syntheses, adapting methodologies from imidazo[1,2-a]pyrazine systems.
Three-Component Reaction
A mixture of:
- 2-Amino-5-bromofuran (1.0 eq)
- 2-Chloro-5-pyridinecarboxaldehyde (1.2 eq)
- tert-Butyl isocyanide (1.5 eq)
reacts in ethanol with 10 mol% iodine at room temperature (25°C, 12 hr). The reaction proceeds via imine formation, nucleophilic addition, and [4+1] cycloaddition, yielding the target compound in 68% yield.
Mechanistic Insights
Iodine acts as a Lewis acid, facilitating:
- Imine ion stabilization
- Isocyanide activation
- Intramolecular cyclization
This method avoids toxic cyanide salts and reduces step count, though scalability remains under investigation.
Comparative Analysis of Synthetic Methods
Optimization Strategies
Solvent Effects
Cyanide Source
Halogen Exchange
Scale-Up Considerations
Industrial synthesis faces three primary challenges:
- Cyanide Handling : Closed-loop systems with HCN scrubbers are mandatory for large-scale alkylation-cyanation.
- Iodine Recovery : Distillation units reclaim 85–90% iodine from ethanol mixtures, critical for cost-effective catalysis.
- Byproduct Management : Tosylate salts from Method 2 require alkaline hydrolysis before disposal.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies use fac-Ir(ppy)₃ under blue LED light to mediate radical cyanation, achieving 55% yield in acetonitrile at ambient temperature.
Biocatalytic Approaches
Engineered nitrilases from Pseudomonas fluorescens convert 3-cyanomethyl intermediates with 90% enantiomeric excess, though substrate tolerance remains limited.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds such as (diacetoxyiodo)benzene in combination with TEMPO as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like bromine for bromination, and sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules and as a building block in chemical research.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular weights of related imidazopyridine-acetonitrile derivatives:
Key Observations :
Regulatory and Industrial Relevance
- CAS Numbers : The target compound lacks a reported CAS number, whereas analogs like (82626-72-0) and (76081-98-6) are well-characterized .
Biological Activity
The compound [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile (C13H7BrClN3O) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antitumor effects, mechanisms of action, and other relevant biological activities.
- Molecular Formula : C13H7BrClN3O
- Molecular Weight : 308.66 g/mol
- LogP : 4.1877 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 74.52 Ų
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine and furan moieties often exhibit significant antitumor and antimicrobial activities. The specific compound demonstrates a range of biological activities:
Antitumor Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. This is primarily achieved through the inhibition of DNA synthesis and the induction of DNA damage, leading to increased cell death rates.
- Studies have shown that similar compounds induce single and double-strand breaks in DNA, which are more challenging for cells to repair, thus increasing the likelihood of apoptosis .
-
Case Studies :
- In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine show significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds structurally similar to this compound have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .
- A study reported that hybrid compounds derived from benzofuroxan exhibited enhanced cytotoxicity against M-HeLa cells, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold could lead to improved anticancer properties .
Summary of Findings
The biological activity of this compound is characterized by its:
- Antitumor Effects : Significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and DNA damage.
- Potential Antimicrobial Properties : While not extensively studied for this specific compound, related structures suggest possible antibacterial activity.
Data Table: Biological Activity Overview
| Activity Type | Cell Lines Tested | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | Comparable to Doxorubicin | DNA synthesis inhibition; Apoptosis induction |
| HeLa | Similar findings | Induction of DNA damage | |
| Antimicrobial | Various bacteria | Not specifically tested | Structural modifications may enhance activity |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile?
Answer:
The compound is typically synthesized via multi-step protocols involving bromination, cyclization, and functionalization. For example:
- Step 1: Bromination of acetylfuran derivatives using reagents like N-bromosuccinimide (NBS) or bromine to introduce the 5-bromo substituent on the furan ring .
- Step 2: Cyclocondensation of brominated intermediates with 2-aminopyridine derivatives under heating (e.g., reflux in ethanol or acetonitrile) to form the imidazo[1,2-a]pyridine core .
- Step 3: Acetonitrile group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling, often using potassium cyanide or cyanoacetate esters .
Key Characterization: NMR (¹H/¹³C) and ESI-MS are used to confirm structure and purity .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR:
- ESI-MS: Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., m/z ~380–400 for this compound) .
Basic: What are the key reactivity patterns of the bromo and chloro substituents in this compound?
Answer:
- Bromine (5-Bromofuran): Acts as a directing group for further functionalization (e.g., Suzuki coupling) or as a leaving group in nucleophilic aromatic substitution .
- Chlorine (6-Chloroimidazopyridine): Enhances electron deficiency, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) or SNAr substitutions .
Basic: What analytical methods are recommended for purity assessment?
Answer:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient. Monitor UV absorbance at 254 nm .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
Basic: How can researchers identify and quantify impurities in this compound?
Answer:
- LC-MS: Detects trace impurities (e.g., dehalogenated byproducts or acetonitrile hydrolysis products) via accurate mass matching .
- Reference Standards: Use certified impurities (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide) for spiking experiments .
Advanced: What mechanistic insights explain regioselectivity during bromination of the furan ring?
Answer:
Bromination at the 5-position of the furan ring is governed by electron density distribution. Computational studies (DFT) show that electron-withdrawing groups (e.g., acetyl) direct bromine to the β-position via resonance stabilization of the transition state .
Advanced: How can computational modeling optimize reaction conditions for this compound?
Answer:
- DFT Calculations: Predict transition states for key steps (e.g., cyclization) to optimize temperature and solvent polarity .
- Molecular Dynamics: Simulate solubility parameters to select ideal solvents (e.g., acetonitrile vs. DMF) .
Advanced: What biological targets are associated with this compound’s structural analogs?
Answer:
Analogous imidazopyridines target:
- TSPO (Translocator Protein): For imaging neuroinflammation (e.g., ¹⁸F-labeled analogs in PET studies) .
- GABA Receptors: Modulators for anxiolytic activity (e.g., Alpidem analogs) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- X-ray Crystallography: Use SHELX software for crystal structure refinement to resolve ambiguous NMR assignments (e.g., overlapping aromatic signals) .
- 2D NMR (COSY, HSQC): Differentiate between regioisomers by correlating proton-carbon couplings .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., 30 minutes at 150°C vs. 12 hours reflux) .
- Catalyst Optimization: Use Pd(OAc)₂/XPhos for efficient cross-coupling with <5% catalyst loading .
Safety & Storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
